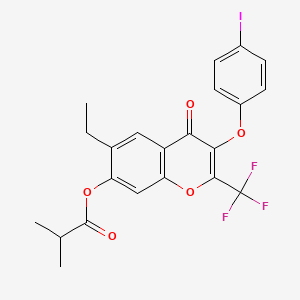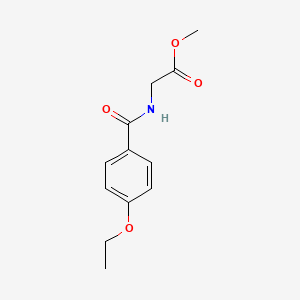
2,4-Dichloro-6-((2-methyl-5-nitro-phenylimino)-methyl)-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-((2-methyl-5-nitro-phenylimino)-methyl)-phenol is a synthetic organic compound It is characterized by the presence of dichloro, nitro, and phenylimino groups attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-((2-methyl-5-nitro-phenylimino)-methyl)-phenol typically involves multi-step organic reactions. One possible route could involve the nitration of a methyl-substituted phenylamine, followed by chlorination and subsequent condensation with a dichlorophenol derivative. The reaction conditions may include the use of strong acids or bases, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This may include the use of large reactors, continuous flow systems, and optimization of reaction conditions to maximize yield and purity. Safety measures are crucial due to the potential hazards associated with the reagents and intermediates.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-6-((2-methyl-5-nitro-phenylimino)-methyl)-phenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The phenylimino group can be reduced to a phenylamine.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of chlorine atoms could result in various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a precursor for synthesizing more complex molecules.
Biology: Studying its effects on biological systems, including potential antimicrobial or anticancer properties.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-((2-methyl-5-nitro-phenylimino)-methyl)-phenol would depend on its specific interactions with molecular targets. It may involve binding to enzymes or receptors, disrupting cellular processes, or generating reactive intermediates that affect biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-6-((2-methyl-phenylimino)-methyl)-phenol: Lacks the nitro group.
2,4-Dichloro-6-((5-nitro-phenylimino)-methyl)-phenol: Lacks the methyl group.
2,4-Dichloro-6-((2-methyl-5-nitro-phenylimino)-methyl)-benzene: Lacks the phenol group.
Uniqueness
The presence of both nitro and phenylimino groups in 2,4-Dichloro-6-((2-methyl-5-nitro-phenylimino)-methyl)-phenol may confer unique chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C14H10Cl2N2O3 |
|---|---|
Peso molecular |
325.1 g/mol |
Nombre IUPAC |
2,4-dichloro-6-[(2-methyl-5-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-2-3-11(18(20)21)6-13(8)17-7-9-4-10(15)5-12(16)14(9)19/h2-7,19H,1H3 |
Clave InChI |
ZYQVEESREGPKQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=C(C(=CC(=C2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990685.png)
![N'-{(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide](/img/structure/B11990686.png)
![methyl 4-[(E)-{[4-(2-chlorobenzyl)piperazin-1-yl]imino}methyl]benzoate](/img/structure/B11990693.png)
![4-(4-methylphenyl)-N-[(E)-pyridin-2-ylmethylidene]piperazin-1-amine](/img/structure/B11990697.png)


![4-methyl-3-phenyl-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990718.png)
![Methyl 2-({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11990736.png)
![7-Oxo-7H-benzo[e]perimidine-4-carboxylic acid](/img/structure/B11990738.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11990742.png)

